Cas no 856836-44-7 (3-Chloro-6-methoxypyridine-2-carboxylic Acid)
3-Chloro-6-methoxypyridine-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-6-methoxypicolinic acid
- 2-Pyridinecarboxylic acid, 3-chloro-6-methoxy-
- 3-Chloro-6-methoxypyridine-2-carboxylic acid
- 2-Carboxy-3-chloro-6-methoxypyridine
- 3-Chlor-6-methoxy-pyridin-2-carbonsaeure
- 3-chloro-6-methoxy-pyridine-2-carboxylic acid
- 2-Carboxy-3-chloro-6-methoxypyridine, 3-Chloro-6-methoxypicolinic acid
- Z221432352
- AKOS016008546
- AC-23487
- EN300-6492842
- AC6970
- MFCD11044291
- BS-24311
- CS-0212005
- 3-chloro-6-methoxypicolinicacid
- SCHEMBL3864386
- 856836-44-7
- SY013178
- AB62921
- WFMJTDBJJUEDDH-UHFFFAOYSA-N
- DB-082184
- DTXSID10679867
- 3-Chloro-6-methoxypyridine-2-carboxylic Acid
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- MDL: MFCD11044291
- Inchi: 1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
- InChI Key: WFMJTDBJJUEDDH-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC(OC)=CC=C1Cl
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.4A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.288
- Boiling Point: 281.9°C at 760 mmHg
- Flash Point: 124.3°C
- Refractive Index: 1.521
- PSA: 59.42000
- LogP: 1.44180
- pka: 2.29±0.25(Predicted)
3-Chloro-6-methoxypyridine-2-carboxylic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-6-methoxypyridine-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178863-5g |
3-Chloro-6-methoxypicolinic acid |
856836-44-7 | 95% | 5g |
$439 | 2021-08-05 | |
| TRC | C598085-50mg |
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| TRC | C598085-500mg |
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$ 160.00 | 2022-06-06 | ||
| Alichem | A025020045-250mg |
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| Alichem | A025020045-500mg |
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| Alichem | A025020045-1g |
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| Chemenu | CM178863-5g |
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$439 | 2022-06-10 | |
| eNovation Chemicals LLC | D911006-5g |
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| Apollo Scientific | OR40360-1g |
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3-Chloro-6-methoxypyridine-2-carboxylic Acid Suppliers
3-Chloro-6-methoxypyridine-2-carboxylic Acid Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-Chloro-6-methoxypyridine-2-carboxylic Acid
Professional Introduction to 3-Chloro-6-methoxypyridine-2-carboxylic Acid (CAS No. 856836-44-7)
3-Chloro-6-methoxypyridine-2-carboxylic Acid, with the chemical identifier CAS No. 856836-44-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound features a pyridine core substituted with a chloro group at the 3-position and a methoxy group at the 6-position, coupled with a carboxylic acid functional group at the 2-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The compound's pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant molecules. The presence of both electron-withdrawing and electron-donating substituents at specific positions on the pyridine ring enhances its reactivity and versatility in synthetic pathways. Specifically, the chloro group at the 3-position increases electrophilicity, facilitating nucleophilic substitution reactions, while the methoxy group at the 6-position provides stability and influences electronic distribution across the ring.
3-Chloro-6-methoxypyridine-2-carboxylic Acid has garnered attention in recent years for its role in constructing complex molecular frameworks. Researchers have leveraged its structural features to develop inhibitors targeting various enzymatic pathways implicated in diseases such as cancer, inflammation, and infectious disorders. The carboxylic acid moiety at the 2-position allows for further functionalization via esterification or amidation, enabling the creation of derivatives with tailored pharmacokinetic properties.
In contemporary pharmaceutical research, this compound has been employed as a key building block in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in generating potent kinase inhibitors, which are critical for treating cancers driven by aberrant tyrosine kinase activity. The ability to modify both the chloro and methoxy groups provides chemists with synthetic handles to fine-tune binding affinity and selectivity against specific biological targets.
The carboxylic acid functionality of 3-Chloro-6-methoxypyridine-2-carboxylic Acid also facilitates its incorporation into more complex scaffolds through condensation reactions with amines or aldehydes. This versatility has been exploited in designing novel drug candidates that exhibit improved solubility and metabolic stability compared to earlier-generation compounds. Such advancements underscore the importance of heterocyclic intermediates like this one in modern drug discovery efforts.
Recent publications highlight innovative synthetic strategies involving CAS No. 856836-44-7. Researchers have reported efficient multi-step synthetic routes that minimize byproduct formation and enhance overall yields. These methodologies often involve palladium-catalyzed cross-coupling reactions or directed ortho-metalation techniques, showcasing how modern catalytic approaches can streamline access to complex heterocyclic derivatives.
The biological activity of derivatives derived from 3-Chloro-6-methoxypyridine-2-carboxylic Acid has been extensively explored. Preclinical studies have revealed promising results for certain analogs, particularly those targeting protein-protein interaction domains or modulating transcription factor activity. The precise arrangement of substituents on the pyridine ring appears to be crucial for achieving high binding affinity and favorable pharmacokinetic profiles.
The compound's role extends beyond mere intermediacy; it serves as a testament to the power of scaffold hopping—a strategy where chemists modify existing molecular frameworks to discover new bioactive entities. By retaining key pharmacophoric elements while altering substituent patterns, researchers can rapidly explore chemical space without starting from scratch.
CAS No. 856836-44-7 continues to be a subject of interest for academic and industrial chemists alike. Its accessibility through established synthetic routes makes it an attractive candidate for both large-scale production and exploratory research programs aimed at identifying next-generation therapeutics.
The future directions for research involving this compound are multifaceted. Exploration into greener synthetic methodologies, such as biocatalysis or flow chemistry applications, could further enhance its utility in drug development pipelines. Additionally, computational modeling techniques may aid in predicting structural modifications that could yield derivatives with enhanced efficacy or reduced toxicity profiles.
In conclusion, 3-Chloro-6-methoxypyridine-2-carboxylic Acid represents more than just a chemical entity; it embodies innovation within pharmaceutical chemistry through its versatile reactivity and potential applications across multiple therapeutic areas. As research progresses using this intermediate continues unabatedly—driven by both academic curiosity and industrial demand—its significance within medicinal chemistry is sure to grow further still.
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